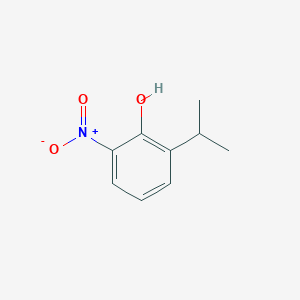

2-Isopropyl-6-nitrophenol

Description

Contextualizing the Nitrophenol Class in Organic Chemistry and Environmental Science

Substituted nitrophenols are a class of organic compounds derived from phenol (B47542), featuring one or more nitro groups and other substituents attached to the benzene (B151609) ring. In organic chemistry, the presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenol ring, enhancing the acidity of the hydroxyl group. researchgate.net This increased acidity makes nitrophenols useful in various chemical reactions and as intermediates in the synthesis of a wide array of products, including dyes, pigments, pharmaceuticals, and rubber chemicals. llojibwe.org

From an environmental science perspective, nitrophenols are of considerable interest as they are recognized environmental pollutants. researchgate.net Their presence in the environment can stem from industrial manufacturing and processing, as well as from their formation as breakdown products of certain pesticides and in vehicle exhaust. llojibwe.org The environmental fate of these compounds, including their persistence in soil and water and their potential for atmospheric transport, is a subject of ongoing research. cdc.gov

Historical Overview of Research on Phenolic Compounds with Nitro and Alkyl Substituents

The study of phenolic compounds bearing both nitro and alkyl substituents has a long history, intertwined with the development of synthetic organic chemistry. Early research often focused on the nitration of simple phenols and alkylphenols. These reactions presented challenges in terms of selectivity, as the substitution pattern on the aromatic ring could lead to a mixture of isomers. google.com

Historically, the synthesis of specific isomers like 2-alkyl-6-nitrophenols involved direct nitration of the corresponding alkylphenol. For instance, the nitration of o-cresol (B1677501) was an early method explored for producing 2-methyl-6-nitrophenol, though it often resulted in mixtures with other nitrated products. google.com Over time, more refined methods have been developed to improve the yield and purity of desired isomers, reflecting a continuous effort to control regioselectivity in electrophilic aromatic substitution reactions. paspk.org The synthesis of 2,6-dibromo-4-nitrophenol, for example, has been achieved through various routes, including the nitration of 2,6-dibromophenol. orgsyn.org

Rationale for In-Depth Academic Investigation of 2-Isopropyl-6-nitrophenol

The focused academic investigation of this compound is driven by its role as a valuable synthetic intermediate. A significant application is in the synthesis of more complex molecules with potential biological activity. For instance, it serves as a precursor in the production of certain benzoxazine (B1645224) derivatives, which have been explored for their potential as therapeutic agents for diabetic complications. google.com

The specific arrangement of the isopropyl and nitro groups on the phenol ring imparts distinct physicochemical properties to the molecule, which are of academic interest. The study of its conformational isomers and the intramolecular interactions, such as hydrogen bonding between the hydroxyl and nitro groups, provides insights into structure-property relationships. researchgate.netdtic.mil Detailed characterization through various analytical techniques is essential for its use in further synthetic applications where purity and well-defined structure are paramount.

Below are tables detailing some of the known physicochemical and spectroscopic properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Boiling Point | 237.1°C at 760 mmHg |

| Flash Point | 97.4°C |

| Density | 1.209 g/cm³ |

| Vapor Pressure | 0.0296 mmHg at 25°C |

| LogP | 2.947 |

The data in this table is compiled from various chemical suppliers and databases. lookchem.com

Spectroscopic Data of this compound

| Spectrum Type | Key Features |

|---|---|

| ¹H NMR | The NMR spectrum indicates the presence of three benzene ring protons. dtic.mil |

| Infrared (IR) | The IR spectrum in carbon tetrachloride shows a hydroxyl group frequency at 3175 cm⁻¹, which is lower than that of phenol, indicating hydrogen bonding between the OH group and the ortho nitro group. dtic.mil |

This data is based on documented research findings. dtic.mil

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFSVDKJKYCCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336074 | |

| Record name | 2-isopropyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7545-71-3 | |

| Record name | 2-isopropyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Considerations for 2 Isopropyl 6 Nitrophenol

Established Synthetic Routes to 2-Isopropyl-6-nitrophenol

The primary method for synthesizing this compound is through the direct nitration of 2-isopropylphenol (B134262). However, alternative strategies for creating substituted nitrophenols can also be adapted.

Direct Nitration of 2-Isopropylphenol: Regioselectivity and By-product Formation

The direct nitration of 2-isopropylphenol is a common approach to introduce a nitro group onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution. britannica.combyjus.com The hydroxyl group of the phenol (B47542) is a strong activating group and an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.combdu.ac.in

The reaction is typically carried out using a nitrating agent, such as dilute nitric acid, at a controlled low temperature to manage the reaction's exothermicity and minimize the formation of by-products. bdu.ac.inukessays.ae The major products of this reaction are this compound and 2-isopropyl-4-nitrophenol (B1580564).

Regioselectivity: The ratio of the ortho- to para-isomer is influenced by several factors, most notably the steric hindrance imposed by the bulky isopropyl group. vaia.com The isopropyl group at the 2-position sterically hinders the approach of the nitronium ion (NO₂⁺) to the adjacent ortho-position (position 6), which can favor the formation of the para-isomer (2-isopropyl-4-nitrophenol). However, the powerful directing effect of the hydroxyl group still leads to the formation of a significant amount of the ortho-substituted product, this compound.

Table 1: Products of Direct Nitration of 2-Isopropylphenol

| Product Name | Position of Nitro Group | Factors Favoring Formation |

| This compound | Ortho | Strong directing effect of the hydroxyl group. |

| 2-Isopropyl-4-nitrophenol | Para | Less steric hindrance compared to the ortho position. |

| Dinitrophenols | Multiple | Excess nitric acid, higher reaction temperatures. |

| Tarry by-products | N/A | Oxidation of the phenol ring. |

Alternative Synthetic Strategies for Substituted Nitrophenols

While direct nitration is the most straightforward method, other synthetic strategies can be employed to produce substituted nitrophenols, which could be adapted for this compound. One such method involves the diazotization of a corresponding aminophenol followed by hydrolysis. quickcompany.in For instance, one could theoretically start with 2-isopropylaniline, introduce a nitro group, and then convert the amino group to a hydroxyl group.

Another approach involves ring transformation reactions. For example, functionalized 4-nitrophenols can be synthesized from the ring transformation of substrates like 1-methyl-3,5-dinitro-2-pyridone. researchgate.net The synthesis of various substituted pyridines, which can sometimes be converted to phenolic compounds, also presents alternative, albeit more complex, routes. researchgate.net

Mechanistic Studies of Nitration Reactions Leading to this compound

The formation of this compound via nitration is governed by the principles of electrophilic aromatic substitution, with the specific substituents on the phenol ring playing a crucial role in the reaction's outcome.

Electrophilic Aromatic Substitution Mechanisms in Phenolic Systems

The nitration of phenols proceeds through a well-established electrophilic aromatic substitution mechanism. britannica.combyjus.com The reaction is initiated by the generation of the electrophile, the nitronium ion (NO₂⁺), which is typically formed from the reaction of nitric acid with a stronger acid like sulfuric acid. bdu.ac.in

The electron-rich phenol ring then attacks the nitronium ion. The hydroxyl group, being a strong activating group, donates electron density to the ring, making it highly nucleophilic. byjus.combdu.ac.in This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com The positive charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. bdu.ac.in This stabilization is most effective when the attack occurs at the ortho or para positions. britannica.combyjus.com Finally, a base (often water) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the nitrophenol product.

Influence of Isopropyl Group on Reaction Kinetics and Product Distribution

The isopropyl group at the 2-position of the phenol ring has a significant impact on both the rate of the reaction and the distribution of the products.

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect and hyperconjugation. smolecule.com This electron-donating nature further activates the aromatic ring towards electrophilic attack, reinforcing the activating effect of the hydroxyl group.

Steric Effects: The most profound influence of the isopropyl group is steric hindrance. vaia.com Its bulky nature physically obstructs the approach of the electrophile to the adjacent ortho position (position 6). This steric hindrance can decrease the rate of attack at the ortho position relative to the less hindered para position. Consequently, the ratio of 2-isopropyl-4-nitrophenol to this compound is generally higher than what would be expected based on electronic effects alone. vaia.com The degree of steric hindrance can also be influenced by the size of the electrophile itself. vaia.com

The kinetics of the nitration of some isopropyl-substituted phenols, such as 4-isopropylanisole (B1583350) and 4-isopropylphenol, have been found to occur at or near the encounter rate, indicating a very fast reaction. rsc.org

Purification and Isolation Techniques for this compound in Synthetic Procedures

Following the synthesis, a mixture of ortho- and para-isomers, along with unreacted starting material and by-products, is typically obtained. The separation and purification of this compound are therefore essential steps.

A common method for separating the ortho- and para-nitrophenol isomers is steam distillation. byjus.com The ortho-isomer, this compound, is capable of forming an intramolecular hydrogen bond between the hydroxyl group and the nitro group. This internal hydrogen bonding reduces its boiling point and increases its volatility, allowing it to be separated from the less volatile para-isomer by steam distillation. The para-isomer, in contrast, engages in intermolecular hydrogen bonding, leading to a higher boiling point. byjus.com

Column chromatography is another effective technique for separating the isomers and removing other impurities. ukessays.ae By using a suitable stationary phase (like silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents), the components of the mixture can be separated based on their different affinities for the two phases. ukessays.ae

Other general purification techniques such as recrystallization can also be employed to obtain a highly pure sample of this compound. google.com The choice of solvent for recrystallization is crucial and is determined by the solubility characteristics of the compound. Crystallization at controlled low temperatures can also be an effective purification method for some phenolic compounds. google.com The purity of the final product is often assessed using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. google.com

Table 2: Purification Techniques for this compound

| Technique | Principle of Separation | Application |

| Steam Distillation | Difference in volatility due to intramolecular (ortho) vs. intermolecular (para) hydrogen bonding. | Separation of ortho- and para-isomers. |

| Column Chromatography | Differential affinity of compounds for the stationary and mobile phases. | Separation of isomers and removal of other impurities. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent. | General purification to obtain a highly pure product. |

| Low-Temperature Crystallization | Differences in crystallization characteristics at specific temperatures. | Purification of phenolic compounds. |

Chemical Reactivity and Transformational Pathways of 2 Isopropyl 6 Nitrophenol

Reductive Transformations of the Nitro Group in 2-Isopropyl-6-nitrophenol

The nitro group is the most reactive site for reduction in this compound. These transformations are crucial for synthesizing corresponding amino compounds, which are valuable intermediates in various chemical industries. acs.org The reduction process can be controlled to yield different products, primarily the corresponding aminophenol.

Conversion to Aminophenols: Mechanisms and Conditions

The conversion of the nitro group in this compound to an amino group yields 2-amino-6-isopropylphenol (B1628384). This transformation is a cornerstone of nitroaromatic chemistry. The general mechanism for the reduction of aromatic nitro compounds involves a complex series of steps. The process is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. mdpi.com In many catalytic systems, the nitro compound is first reduced to a nitrosobenzene, which is then further reduced to a phenylhydroxylamine. This intermediate is typically unstable and is rapidly reduced to the final aminophenol. mdpi.com

The reaction conditions significantly influence the efficiency and selectivity of the conversion. In biocatalytic systems, for instance, specific enzymes like nitroreductases can facilitate this transformation under mild conditions. nih.gov For chemical reductions, the choice of solvent, temperature, pressure, and catalyst is critical. For example, the conversion of a related compound, 4-bromo-2-isopropyl-6-nitrophenol, to 2-amino-6-isopropylphenol is achieved through methods like catalytic hydrogenation, highlighting a common pathway for this class of compounds. google.com

Catalytic Hydrogenation and Other Reduction Methods

Catalytic hydrogenation stands out as the most economical and environmentally friendly method for the reduction of nitroarenes to their corresponding amines. researchgate.net This method uses molecular hydrogen as the reducing agent in the presence of a metal catalyst.

A variety of catalysts have been proven effective for the reduction of nitrophenols:

Noble Metal Catalysts : Platinum (Pt) and Palladium (Pd) on a carbon support (Pt/C, Pd/C) are highly efficient for the hydrogenation of nitrophenols. nih.govacs.org A 1% Pt/C catalyst, for instance, has been shown to have high catalytic activity for the hydrogenation of p-nitrophenol. acs.org

Nickel-Based Catalysts : Raney Nickel is a widely used and cost-effective catalyst for this transformation. researchgate.net Other forms, such as nickel nanoparticles and bimetallic nickel-copper (NixCuy) nanostructures, have also demonstrated high catalytic activity and stability, sometimes comparable to noble metals. nih.govacs.org

Other Reducing Agents : Besides catalytic hydrogenation, other chemical reductants can be employed. Sodium borohydride (B1222165) (NaBH₄) is often used in laboratory settings, typically in aqueous or alcoholic media, for the rapid conversion of nitrophenols to aminophenols, especially in the presence of a catalyst like copper oxide nanoparticles. researchgate.net Hydrazine (N₂H₄·H₂O) is another powerful reducing agent that can be used in catalytic transfer hydrogenation. mdpi.comnih.gov

The following table summarizes various catalytic systems used for the reduction of nitrophenols, which are analogous to the reduction of this compound.

| Catalyst | Reductant | Solvent | Product | Key Findings |

| Pt/C (1%) | H₂ | Various (e.g., alcohols) | p-Aminophenol | Activity increases with solvent polarity. acs.org |

| Raney Nickel | H₂ | 2-Propanol, Methanol (B129727) | p-Aminophenol | Reaction is first order in hydrogen pressure and substrate concentration. researchgate.net |

| NiₓCuᵧ Nanostructures | NaBH₄ | Water | 2-Aminophenol | Bimetallic catalysts show enhanced activity over monometallic counterparts. nih.govacs.org |

| CuO Nanoparticles | NaBH₄ | Water | p-Aminophenol | Eco-friendly method with rapid reaction times. researchgate.net |

| Ni-based (on Alum) | 2-Propanol (H-donor) | 2-Propanol | Amines | Effective under hydrogen transfer conditions at elevated temperatures (250 °C). nih.gov |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group in this compound is acidic and can participate in several characteristic reactions, including esterification, etherification, and salt formation.

Esterification and Etherification Reactions

The hydroxyl group can be converted into an ether or an ester functional group through various synthetic methods.

Etherification : The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This involves deprotonating the phenol (B47542) with a strong base (like sodium hydride, NaH) to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. masterorganicchemistry.com For a sterically hindered phenol like this compound, primary alkyl halides are the most effective reagents to avoid competing elimination reactions. masterorganicchemistry.com Alternative etherification processes may involve reaction with alkyl carboxylates in the presence of a carboxylic acid salt catalyst. google.comgoogle.com

Esterification : Phenols can be esterified by reacting them with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. More recently, coupling reagents such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to facilitate rapid and mild esterification between carboxylic acids and alcohols/phenols. acs.org

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Alkyl Aryl Ether | Sₙ2 conditions, aprotic solvent. masterorganicchemistry.com |

| Esterification | Acyl Chloride (e.g., Acetyl chloride) | Phenyl Ester | Base catalyst (e.g., Pyridine). |

| Esterification | Acid Anhydride (e.g., Acetic anhydride) | Phenyl Ester | Acid or base catalyst. |

| Esterification | Carboxylic Acid + Coupling Reagent (e.g., NDTP) | Phenyl Ester | Mild conditions, often at room temperature. acs.org |

Salt Formation and Acidity Considerations

The phenolic proton of this compound is acidic due to the resonance stabilization of the resulting phenoxide anion. The presence of the electron-withdrawing nitro group significantly increases the acidity compared to phenol itself. The negative charge of the phenoxide ion can be delocalized onto the nitro group through the aromatic system.

As a result of its acidity, this compound readily reacts with strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an acid-base reaction to form the corresponding sodium or potassium 2-isopropyl-6-nitrophenoxide salt and water.

Reactions of the Aromatic Ring System (excluding nitration)

The reactivity of the aromatic ring towards electrophilic substitution is generally low due to the presence of the strongly deactivating nitro group. However, the ring is activated towards nucleophilic aromatic substitution (NAS).

Nucleophilic aromatic substitution is a key reaction for aryl halides and other aromatic systems bearing strong electron-withdrawing groups, such as a nitro group. libretexts.orgmasterorganicchemistry.com In this two-step mechanism (addition-elimination), a strong nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For a compound like 4-bromo-2-isopropyl-6-nitrophenol, the bromo substituent could potentially be displaced by a strong nucleophile (e.g., methoxide, thiophenoxide) via an NAS mechanism. The reaction is facilitated by the nitro group, which stabilizes the negative charge of the Meisenheimer intermediate, especially when positioned ortho or para to the leaving group. masterorganicchemistry.com

Halogenation and Sulfonation Reactivity

The introduction of halogen and sulfo groups onto the aromatic ring of this compound are examples of electrophilic aromatic substitution reactions. The success and regioselectivity of these reactions are heavily influenced by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the isopropyl group is a moderately activating, ortho-, para-director. Conversely, the nitro group is a strong deactivating, meta-directing group. masterorganicchemistry.com In this compound, the positions ortho and para to the hydroxyl group are already occupied or sterically hindered. The directing effects of the substituents, therefore, play a crucial role in determining the outcome of further substitution.

Halogenation

Direct halogenation of this compound with elemental halogens (e.g., Cl₂, Br₂) is anticipated to be challenging due to the deactivating effect of the nitro group on the aromatic ring. However, the activating hydroxyl group can still facilitate the reaction, particularly under forcing conditions or with the use of a Lewis acid catalyst.

The primary positions for electrophilic attack are the carbons ortho and para to the activating hydroxyl group. In this compound, the C6 position is occupied by the nitro group, and the C2 position by the isopropyl group. The remaining open position that is activated by the hydroxyl group is C4 (para). Therefore, halogenation is expected to occur predominantly at the C4 position.

A related example is the nitration of 4-bromo-2-isopropylphenol, which yields 4-bromo-2-isopropyl-6-nitrophenol. google.com This indicates that the aromatic ring can undergo electrophilic substitution despite the presence of an isopropyl group and a halogen. While direct halogenation data for this compound is scarce, the preparation of 2,4-dichloro-3-alkyl-6-nitrophenols from 1-alkyl-4-nitrobenzenes suggests that halogenation of such substituted nitrophenols is feasible. google.com

Table 1: Predicted Products of Halogenation of this compound

| Reactant | Reagent | Predicted Major Product |

| This compound | Cl₂ / FeCl₃ | 4-Chloro-2-isopropyl-6-nitrophenol |

| This compound | Br₂ / FeBr₃ | 4-Bromo-2-isopropyl-6-nitrophenol |

Sulfonation

The sulfonation of phenols is a well-established reaction, typically carried out with concentrated sulfuric acid. jgi.co.in However, the presence of the deactivating nitro group in this compound makes sulfonation more difficult compared to phenol itself. The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the aromatic ring, thus hindering the attack by the electrophile (SO₃).

Similar to halogenation, the directing effects of the substituents will guide the position of sulfonation. The hydroxyl group strongly directs ortho and para. Given that the ortho positions are occupied, the para position (C4) is the most likely site for sulfonation. The reaction would likely require harsh conditions, such as fuming sulfuric acid, to proceed at a reasonable rate. The sulfonation of other nitrophenols, such as in the synthesis of 2-amino-4-nitrophenol-6-sulfonic acid, demonstrates that sulfonation of a nitrated phenolic ring is possible. chemicalbook.com

Table 2: Predicted Product of Sulfonation of this compound

| Reactant | Reagent | Predicted Major Product |

| This compound | H₂SO₄ (fuming) | 2-Isopropyl-6-nitro-4-sulfophenol |

Alkylation and Acylation Reactions

Alkylation and acylation reactions can occur at two main sites on the this compound molecule: on the aromatic ring (C-alkylation/acylation) or at the phenolic oxygen (O-alkylation/acylation). ucalgary.castackexchange.com

Alkylation

Friedel-Crafts alkylation, a classic method for C-alkylation of aromatic rings, is generally not effective for strongly deactivated substrates like those containing a nitro group. libretexts.org The Lewis acid catalyst required for the reaction tends to coordinate with the nitro group and the phenolic oxygen, further deactivating the ring and inhibiting the reaction. stackexchange.com Therefore, direct C-alkylation of this compound via the Friedel-Crafts pathway is unlikely to be a viable synthetic route.

In contrast, O-alkylation (ether formation) is a more probable transformation. The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily react with alkylating agents, such as alkyl halides, in a Williamson ether synthesis. The bulky isopropyl and nitro groups ortho to the hydroxyl group may sterically hinder the approach of the alkylating agent to some extent, but the reaction is generally expected to proceed. The choice of base and solvent can influence the ratio of O- to C-alkylation in phenols, with polar aprotic solvents and larger cations favoring O-alkylation. scholaris.ca

Table 3: Potential Alkylation Products of this compound

| Reaction Type | Reagents | Potential Product |

| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | 1-Isopropoxy-2-isopropyl-6-nitrobenzene |

| C-Alkylation | Friedel-Crafts conditions (e.g., R-X, AlCl₃) | Reaction not favored |

Acylation

Similar to alkylation, Friedel-Crafts acylation on the aromatic ring of this compound is expected to be very difficult due to the deactivating nitro group. rsc.orgorganic-chemistry.org The electron-withdrawing nature of the acyl group formed would further deactivate the ring, preventing polyacylation. nih.gov

O-acylation (ester formation), however, is a common reaction for phenols. ucalgary.ca Phenols can be readily acylated by acyl chlorides or acid anhydrides in the presence of a base (like pyridine) or under acidic conditions. This reaction would lead to the formation of a phenyl ester. The reactivity of the phenolic oxygen as a nucleophile allows for this transformation to occur under milder conditions than those required for C-acylation.

Table 4: Potential Acylation Products of this compound

| Reaction Type | Reagents | Potential Product |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., pyridine) | 2-Isopropyl-6-nitrophenyl acetate (B1210297) |

| C-Acylation | Friedel-Crafts conditions (e.g., RCOCl, AlCl₃) | Reaction not favored |

Environmental Fate, Transport, and Degradation of 2 Isopropyl 6 Nitrophenol

Atmospheric Transformation Processes

Once released into the atmosphere, 2-isopropyl-6-nitrophenol is subject to several transformation pathways, primarily driven by sunlight and reactions with highly reactive atmospheric species.

Photolysis, the breakdown of compounds by light, is a significant degradation pathway for nitrophenols in the atmosphere. mdpi.com The absorption of solar radiation can excite the this compound molecule, leading to the cleavage of chemical bonds. For nitrophenols in general, photolysis is considered a primary degradation pathway in the atmosphere. mdpi.com

Beyond photolysis, this compound can be chemically transformed in the atmosphere through reactions with highly reactive radical species, most notably the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO₃) at night. noaa.gov

The reaction with •OH radicals is a major sink for many organic compounds in the atmosphere. For methylated 2-nitrophenols, the reaction rate coefficients with •OH radicals are in the range of (2.7–6.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. mdpi.com The reaction of •OH with phenols can proceed via two main pathways: addition of the •OH radical to the aromatic ring or abstraction of a hydrogen atom from the phenolic hydroxyl group. copernicus.org The abstraction pathway for phenols leads to the formation of nitrophenols in the presence of nitrogen oxides (NOx). copernicus.org

During nighttime, the nitrate radical (NO₃) becomes a more important oxidant. The reaction of NO₃ with phenol (B47542) has been shown to produce both 2-nitrophenol (B165410) and 4-nitrophenol (B140041), with molar yields of approximately 24% and 50%, respectively. noaa.gov This reaction is believed to proceed through the addition of NO₃ to the aromatic ring, followed by the formation of a phenoxy radical which then reacts with nitrogen dioxide (NO₂). noaa.govresearchgate.net

| Atmospheric Radical | General Reaction Pathway with Nitrophenols | Significance for this compound |

| Hydroxyl (•OH) | H-atom abstraction from the hydroxyl group or addition to the aromatic ring. copernicus.org | A primary daytime degradation mechanism. |

| Nitrate (NO₃) | Addition to the aromatic ring, leading to further nitration or oxidation. noaa.gov | A significant nighttime degradation pathway. |

The atmospheric oxidation of volatile organic compounds, including nitrophenols, can lead to the formation of products with lower volatility. These products can then condense to form secondary organic aerosol (SOA), which has significant impacts on air quality and climate. mdpi.comcaltech.edu

Direct photolysis of nitrophenols has been identified as a source of SOA. mdpi.comresearchgate.net Experiments on 2-nitrophenol have shown rapid SOA formation upon photolysis under simulated solar radiation. mdpi.comresearchgate.net The mechanism involves the formation of low-volatility, highly oxygenated compounds from the reaction of photolysis-derived biradicals with oxygen. mdpi.comresearchgate.net

The yield of SOA from the photolysis of 2-nitrophenol has been observed to be in the range of 18-24% in the absence of NOx and an •OH radical scavenger. mdpi.comresearchgate.net The presence of NOx, however, has an inhibiting effect on SOA formation from nitrophenol photolysis. mdpi.comresearchgate.net This is because in the presence of NOx, the chemical pathways favor the formation of more volatile products rather than the highly oxygenated compounds that act as SOA precursors. mdpi.com Given these findings for 2-nitrophenol, it is expected that this compound also has the potential to contribute to SOA formation through atmospheric photolysis.

| Experimental Condition | SOA Yield from 2-Nitrophenol Photolysis | Reference |

| No NOx, No •OH Scavenger | 18% - 24% | mdpi.comresearchgate.net |

| With •OH Scavenger | Decreased Yield | researchgate.net |

| With NOx | Inhibited Formation | mdpi.comresearchgate.net |

Aqueous Phase Dynamics and Degradation

When this compound enters aquatic systems, either through direct release or atmospheric deposition, its fate is governed by biodegradation and photolytic degradation processes occurring in the water.

Microorganisms in water and soil play a crucial role in the breakdown of nitrophenols. cdc.govjebas.org The biodegradability of these compounds depends on the environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions (in the presence of oxygen), the biodegradation of 2-nitrophenol has been shown to produce intermediates such as catechol and beta-keto adipic acid, with the nitro group being released as nitrite. cdc.gov Several bacterial strains have been identified that can utilize nitrophenols as a source of carbon and energy. researchgate.net For instance, Rhodococcus sp. has demonstrated the ability to efficiently degrade p-nitrophenol. nih.gov The half-life for the aerobic biodegradation of 2-nitrophenol in topsoil is estimated to be about 12 days. cdc.gov

Under anaerobic conditions (in the absence of oxygen), the degradation pathway is different. The nitro group of 2-nitrophenol is typically reduced to an amino group, resulting in the formation of 2-aminophenol. cdc.gov The rate of degradation is generally slower under anaerobic conditions compared to aerobic conditions. cdc.gov

| Condition | Primary Degradation Pathway for 2-Nitrophenol | Key Metabolites |

| Aerobic | Oxidative cleavage of the aromatic ring. | Catechol, beta-keto adipic acid, nitrite. cdc.gov |

| Anaerobic | Reduction of the nitro group. | 2-Aminophenol. cdc.gov |

In the sunlit upper layers of lakes, rivers, and oceans, photolytic degradation can be an important removal process for nitrophenols. cdc.gov This process can occur through two main mechanisms: direct photolysis and indirect photolysis.

Direct photolysis involves the absorption of sunlight directly by the nitrophenol molecule, leading to its transformation. researchgate.net The anionic form of 2,4-dichloro-6-nitrophenol, for example, has a measured direct photolysis quantum yield, although it is relatively low. nih.gov

Indirect photolysis is often more significant and involves the reaction of the nitrophenol with photochemically produced reactive species in the water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.netnih.gov These reactive species are generated from the irradiation of natural water components like dissolved organic matter. nih.gov For 2,4-dichloro-6-nitrophenol, the reaction with •OH and ¹O₂ are considered the main phototransformation processes in surface waters. nih.gov The relative importance of these pathways depends on the water chemistry, with •OH being more dominant in waters with low organic content and ¹O₂ prevailing in organic-rich waters. nih.gov

The half-life for the photolysis of nitrophenols can range from one to eight days in freshwater. cdc.gov

Hydrolysis and Other Abiotic Transformations

The abiotic transformation of this compound in the environment is influenced by several processes, including hydrolysis. Generally, nitrophenolic compounds can undergo hydrolysis, where the rate and pathway are dependent on factors like pH and temperature. tidjma.tnresearchgate.net For organophosphorus compounds, which can be precursors to nitrophenols, hydrolysis is a significant degradation pathway, often catalyzed by acidic or alkaline conditions. oup.comnih.gov Specifically, for organophosphorus esters, hydrolysis can proceed via neutral, acid-catalyzed, or base-catalyzed mechanisms, leading to the cleavage of the ester bond. epa.gov While specific data on the hydrolysis rates of this compound is limited, the principles governing the hydrolysis of related nitrophenols and their parent compounds provide insight into its likely behavior. oup.comcdc.gov

Beyond hydrolysis, photolysis is another critical abiotic transformation process for nitrophenols in the environment. researchgate.netcdc.gov The presence of a nitro group on the phenol ring makes these compounds susceptible to degradation by sunlight. researchgate.net Atmospheric photolysis is considered an important fate process for nitrophenols. cdc.gov For instance, the atmospheric half-lives of some nitrophenols are estimated to be between 3 and 18 days. cdc.gov In aquatic environments, photolysis is more significant in near-surface waters where sunlight penetration is highest. cdc.gov

Soil-Matrix Interactions and Biotransformation

The interaction of this compound with the soil matrix and its subsequent biotransformation are critical determinants of its environmental persistence and fate. These processes are influenced by the compound's physicochemical properties and the characteristics of the soil environment, such as microbial population, organic matter content, and aeration status. researchgate.net

Biodegradation is a primary mechanism for the breakdown of nitrophenols in soil. cdc.gov The rate of degradation is highly dependent on the presence of oxygen. Generally, aerobic biodegradation of nitrophenols is more rapid than anaerobic degradation. nih.govnih.gov For instance, the aerobic half-life of 2-nitrophenol in topsoil has been reported to be around 12 days. cdc.gov In contrast, anaerobic degradation is significantly slower. cdc.govnih.gov Studies on related compounds have shown that under aerobic conditions, half-lives can range from 1 to 18 days, while under anaerobic conditions, the compounds are relatively persistent. nih.gov The structure of the alkyl group can also influence the degradation rate, with more complex branching potentially slowing down the process. nih.gov

Table 1: Reported Biodegradation Half-Lives of Related Nitrophenols in Soil

| Compound | Condition | Half-Life (days) | Reference |

|---|---|---|---|

| 2-Nitrophenol | Aerobic | ~12 | cdc.gov |

| 4-Nitrophenol | Aerobic (Topsoil) | ~1-3 | cdc.gov |

| 4-Nitrophenol | Anaerobic (Topsoil) | ~14 | cdc.gov |

| Various Phenol Derivatives | Aerobic | 2-19 | nih.gov |

| Various Pharmaceuticals | Aerobic | 1-18 | nih.gov |

This table presents data for structurally related compounds to provide context for the potential biodegradation of this compound.

The movement of this compound through the soil profile is largely governed by its sorption to soil particles. Sorption is influenced by soil properties such as organic carbon content, clay content, and pH, as well as the chemical's own properties. researchgate.netnih.gov Generally, compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter. nih.gov The mobility of pesticides and their metabolites has been assessed using techniques like soil thin-layer chromatography, which provides a relative measure of movement. researchgate.net For nitrophenols, their water solubility suggests a potential for mobility in soil, which could lead to leaching into groundwater. who.intnih.gov However, the extent of this mobility is dependent on the specific sorption characteristics in different soil types. researchgate.netfao.org

The biodegradation of nitrophenols in soil leads to the formation of various degradation products and metabolites. Under aerobic conditions, the degradation of 2-nitrophenol has been shown to produce catechol, beta-keto adipic acid, and nitrite. cdc.gov The initial step in the aerobic degradation of many nitrophenols involves the enzymatic removal of the nitro group as nitrite. oup.comconicet.gov.ar For example, the degradation of p-nitrophenol can proceed through the formation of hydroquinone. oup.comnih.gov In some cases, the hydrolysis of parent pesticides, such as diazinon, can lead to the formation of hydroxylated pyrimidine (B1678525) derivatives like 2-isopropyl-6-methyl-4-hydroxypyrimidine. jircas.go.jpjmb.or.krtandfonline.com The specific metabolites formed from this compound would depend on the metabolic pathways of the soil microorganisms present.

Table 2: Potential Degradation Products of Related Nitrophenols

| Parent Compound | Degradation Product | Pathway/Condition | Reference |

|---|---|---|---|

| 2-Nitrophenol | Catechol, beta-keto adipic acid, nitrite | Aerobic Biodegradation | cdc.gov |

| p-Nitrophenol | Hydroquinone | Biodegradation | oup.comnih.gov |

| Diazinon | 2-isopropyl-6-methyl-4-hydroxypyrimidine | Hydrolysis | jircas.go.jpjmb.or.krtandfonline.com |

This table illustrates common degradation products from similar compounds, suggesting potential transformation pathways for this compound.

Environmental Transport and Distribution

The movement and partitioning of this compound within and between different environmental compartments, such as air, water, and soil, are key aspects of its environmental fate.

Due to their significant water solubilities, nitrophenols are expected to partition from the atmosphere to surface waters and land via wet deposition, which includes rain and snow. cdc.govwho.int The detection of 2-nitrophenol and 4-nitrophenol in rainwater confirms this transport mechanism. cdc.gov The partitioning between air and water is described by the Henry's Law constant. anl.govcopernicus.org For some nitrophenols, there is an enrichment in the liquid phase of clouds. who.int This process of wet deposition is an important pathway for the transfer of airborne nitrophenols to terrestrial and aquatic ecosystems. cdc.govwho.int

Potential for Long-Range Atmospheric Transport

The potential for long-range atmospheric transport of this compound is intrinsically linked to its atmospheric persistence and partitioning behavior. While specific data for this compound is limited, the atmospheric fate of the broader class of nitrophenols provides significant insights. Nitrophenols can be formed in the atmosphere through photochemical reactions of aromatic compounds from anthropogenic sources and are also found in vehicle exhaust. cdc.gov Their persistence in the atmosphere is determined by processes such as photolysis (degradation by sunlight) and physical removal through wet deposition (rain and snow) and gravitational settling of aerosols. cdc.gov

The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov This relatively long half-life suggests that these compounds can persist in the atmosphere long enough to be transported over considerable distances from their source. Photolysis is a primary degradation pathway for nitrophenols in the atmosphere. noaa.govmdpi.com For instance, the direct photolysis of 2-nitrophenol is a known pathway for its degradation and can lead to the formation of secondary organic aerosols (SOA). mdpi.com

Furthermore, the partitioning of nitrophenols between the gas phase and particulate matter is a critical factor in their atmospheric transport. While some nitrophenols, like 2-nitrophenol, tend to remain predominantly in the gas phase, others can partition to aerosol water. noaa.gov This multiphase partitioning behavior influences their removal mechanisms and, consequently, their potential for long-range transport. noaa.gov The presence of an isopropyl group in this compound may influence its volatility and partitioning behavior compared to simpler nitrophenols, though specific studies on this are scarce.

The following table summarizes the key factors influencing the long-range atmospheric transport of nitrophenols, which can be extrapolated to understand the potential behavior of this compound.

| Factor | Influence on Long-Range Transport | General Data for Nitrophenols |

| Atmospheric Half-Life | Longer half-life allows for greater transport distance. | Estimated to be 3–18 days. cdc.gov |

| Photolysis | A major degradation process that can limit transport distance. | An important removal channel for nitrophenols. noaa.gov |

| Wet Deposition | Removal by rain and snow can limit atmospheric lifetime and transport. | An important physical removal process. cdc.gov |

| Gas-Particle Partitioning | Influences removal mechanisms and transport potential. | Varies among isomers; some remain in the gas phase while others partition to aerosols. noaa.gov |

Occurrence in Environmental Compartments (e.g., rainwater, hazardous waste sites)

This compound, as a member of the nitrophenol class of compounds, has the potential to be found in various environmental compartments. Nitrophenols, in general, have been identified at a significant number of hazardous waste sites. cdc.gov Specifically, nitrophenols have been detected in at least 135 of the 1,867 hazardous waste sites proposed for inclusion on the EPA National Priorities List (NPL). cdc.gov However, the number of sites where nitrophenols have been specifically tested for is not known. cdc.gov The presence of these compounds at such sites is often linked to industrial activities, as they are used as intermediates in the production of dyes, pesticides, and other chemicals. cdc.gov

The occurrence of nitrophenols is not limited to soil and hazardous waste sites. They have also been detected in rainwater, indicating their presence in the atmosphere and subsequent removal through wet deposition. cdc.gov For example, a study in Portland, Oregon, in 1984 measured the average concentration of 2-nitrophenol in the gas phase during seven rainfall events to be 0.024 µg/m³, with a corresponding concentration in rainwater of 0.059 µg/L. cdc.gov While this data is for 2-nitrophenol, it demonstrates the potential for related compounds like this compound to be present in rainwater.

Nitrophenols have been detected in various environmental matrices, including water, fog, clouds, and soil. nih.gov Their presence in these compartments is a result of both direct release from industrial sources and atmospheric formation and deposition. cdc.gov The pesticide propoxur (B1679652) can degrade to form 2-isopropoxyphenol, a structurally related compound, highlighting a potential pathway for the introduction of similar structures into the environment. inchem.org

The following table provides a summary of the documented occurrence of nitrophenols in different environmental compartments.

| Environmental Compartment | Documented Occurrence of Nitrophenols |

| Hazardous Waste Sites | Detected in at least 135 of 1,867 NPL sites. cdc.gov |

| Rainwater | 2-nitrophenol detected at an average concentration of 0.059 µg/L in a 1984 study. cdc.gov |

| Atmosphere (Gas Phase) | 2-nitrophenol detected at an average concentration of 0.024 µg/m³ during rainfall events in a 1984 study. cdc.gov |

| Other Aqueous Phases | Found in fog and clouds. nih.gov |

| Soil | Present in soil, with biodegradation being a key fate process. cdc.gov |

Biological and Ecotoxicological Implications of 2 Isopropyl 6 Nitrophenol

Molecular Mechanisms of Interaction with Biological Systems

The biological activity of a chemical compound is fundamentally governed by its interactions with biomolecules. For 2-isopropyl-6-nitrophenol, these interactions are predicated on its structural features: a phenolic ring, an isopropyl group, and a nitro group.

Enzyme and Protein Binding Studies: Analogies with Structurally Related Compounds (e.g., 2-Isopropyl-6-propylphenol)

The steric hindrance and electronic properties of the isopropyl and nitro groups in this compound suggest a potential for specific binding to proteins and enzymes, thereby influencing their function. While direct binding studies on this compound are not extensively documented, research on the structurally analogous compound, 2-isopropyl-6-propylphenol (B24158), offers significant insights.

2-Isopropyl-6-propylphenol is recognized as a reactive alkylating agent that can form covalent bonds with biological macromolecules, including proteins and enzymes. smolecule.com This reactivity is primarily attributed to its hydroxyl group, which can interact with nucleophilic sites on proteins. smolecule.com Studies have demonstrated that 2-isopropyl-6-propylphenol can bind to the active sites of crucial enzymes such as human serum albumin and cytochrome P450 reductase. biosynth.com The binding affinities for these interactions have been quantified through both computational modeling and experimental techniques like titration calorimetry. biosynth.com

The presence of bulky substituents at the ortho positions of the phenolic hydroxyl group, as seen in 2,6-diisopropylphenol, can influence binding characteristics. For instance, while some phenolic compounds bind to one type of odorant binding protein (OBP), the addition of two isopropyl groups can shift the binding preference to a different OBP subtype, likely due to steric blocking of the hydroxyl group. oup.com This suggests that the isopropyl group in this compound plays a critical role in determining its binding specificity and affinity for various protein targets.

Table 1: Comparison of Structurally Related Phenols and Their Known Biological Interactions

| Compound Name | Structural Features | Known Biological Interactions | Reference |

| 2-Isopropyl-6-propylphenol | Phenol (B47542) with ortho-isopropyl and ortho-propyl groups. | Acts as a reactive alkylating agent. Binds to the active sites of human serum albumin and cytochrome P450 reductase. smolecule.combiosynth.com | smolecule.combiosynth.com |

| 2,6-Diisopropylphenol (Propofol) | Phenol with two ortho-isopropyl groups. | Binds to various protein targets; its presence as an impurity can affect the efficacy and safety of pharmaceutical products. ontosight.airesearchgate.net | ontosight.airesearchgate.net |

| 2-Isopropylphenol (B134262) | Phenol with one ortho-isopropyl group. | Used in studies to understand its ability to activate various nuclear receptors like the estrogen receptor. sigmaaldrich.com | sigmaaldrich.com |

This table is generated based on available data for analogous compounds to infer potential interactions of this compound.

Antioxidant Activity and Oxidative Stress Modulation: Insights from Related Nitrophenols (e.g., 2-Isopropyl-5-methyl-4-nitrophenol)

Nitrophenols are known to participate in redox reactions within biological systems, which can lead to either antioxidant effects or the induction of oxidative stress. The presence of both a phenolic hydroxyl group and a nitro group in this compound suggests a capacity to modulate cellular redox states.

The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, a hallmark of antioxidant activity. Conversely, the nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to oxidative stress. An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms results in oxidative stress, a condition implicated in various pathologies. nih.gov

Studies on the related compound, 2-isopropyl-5-methyl-4-nitrophenol (B2404095) (also known as nitrated thymol), indicate that it possesses antioxidant properties. jmb.or.kr The mechanism of action is thought to involve the phenolic group participating in redox reactions. Furthermore, some nitrophenols have been shown to induce apoptosis and inhibit the production of inflammatory cytokines, suggesting a complex interplay with cellular signaling pathways related to oxidative stress. jmb.or.kr

Metabolic Pathways and Biotransformation in Organisms

The fate of this compound within an organism is determined by metabolic processes that aim to detoxify and eliminate the compound. These biotransformation reactions can be mediated by the host organism's enzymes or by resident microbial communities.

In Vivo and In Vitro Metabolism Studies

Direct in vivo and in vitro metabolism studies on this compound are scarce in publicly available literature. However, the metabolism of other nitrophenols has been investigated, providing a framework for predicting the metabolic fate of this compound.

Generally, nitrophenols can undergo phase I and phase II metabolic reactions. Phase I reactions often involve the reduction of the nitro group to an amino group, which can then be further metabolized. For example, in vitro studies with rat liver homogenates have shown that 2,4-dinitrophenol (B41442) is metabolized to 4-amino-2-nitrophenol (B85986) and 2-amino-4-nitrophenol. epa.govepa.gov Phase II reactions typically involve the conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate, rendering the compound more water-soluble and facilitating its excretion. who.int The extent of these conjugation reactions can be species- and dose-dependent. who.int The metabolism of xenobiotic carboxylic acids, a related class of compounds, often involves conjugation with coenzyme A (CoA), which can lead to the formation of reactive intermediates. acs.org

Electrochemical methods coupled with mass spectrometry are increasingly used to simulate and predict the metabolic oxidation of xenobiotics in vitro. researchgate.net Such techniques could be valuable in elucidating the potential metabolic pathways of this compound.

Role of Microbial Communities in Biotransformation and Detoxification

Microbial communities play a crucial role in the biotransformation and detoxification of a wide range of environmental pollutants, including nitrophenols. nih.gov The biodegradation of p-nitrophenol, a closely related compound, has been extensively studied and reveals two primary aerobic microbial degradation pathways. nih.gov

In Gram-negative bacteria, the degradation typically proceeds via the hydroquinone pathway . This pathway is initiated by a monooxygenase that hydroxylates p-nitrophenol to form 1,4-benzoquinone (B44022) and subsequently hydroquinone. nih.gov In Gram-positive bacteria, the degradation follows the benzenetriol pathway , which is initiated by a different monooxygenase that converts p-nitrophenol to 4-nitrocatechol (B145892) and then to 1,2,4-benzenetriol. nih.gov Both pathways ultimately lead to the cleavage of the aromatic ring and the incorporation of the carbon into central metabolism.

The enzymes responsible for the initial hydroxylation step, p-nitrophenol monooxygenases, are key determinants of the degradation pathway. nih.gov Some microbial enzymes, such as amidases, have been shown to be promiscuous and capable of biotransforming a range of micropollutants, including those with a 4-nitrophenyl moiety. biorxiv.orgacs.org It is plausible that microbial communities in soil and water could degrade this compound through similar enzymatic pathways. For instance, a Flavobacterium species has been shown to hydrolyze the pesticide diazinon, which contains a pyrimidine (B1678525) ring with an isopropyl group, and also to convert parathion (B1678463) to p-nitrophenol. cdnsciencepub.com

Ecotoxicological Assessments in Aquatic and Terrestrial Organisms (Focus on Research Methodologies and Observed Effects)

The release of this compound into the environment raises concerns about its potential toxicity to non-target organisms in aquatic and terrestrial ecosystems. Ecotoxicological assessments aim to evaluate these risks through standardized testing methodologies.

While specific ecotoxicity data for this compound is limited, data for other nitrophenols can provide an indication of its potential environmental impact. The U.S. Environmental Protection Agency (EPA) has established ambient water quality criteria for nitrophenols to protect aquatic life. epa.gov For 4-nitrophenol (B140041), the criterion to protect freshwater aquatic life is 240 µg/L as a 24-hour average, with the concentration not to exceed 550 µg/L at any time. epa.gov For saltwater aquatic life, the 24-hour average criterion is 53 µg/L, with a maximum concentration of 120 µg/L. epa.gov

Standardized ecotoxicological tests are employed to determine the effects of chemicals on representative organisms from different trophic levels. These include tests on fish, invertebrates (such as Daphnia magna), and algae. europa.eu Acute toxicity is often measured as the concentration that is lethal to 50% of the test organisms (LC50) or causes a measurable effect in 50% of the organisms (EC50) over a short period (e.g., 48 or 96 hours). europa.eu Chronic toxicity tests assess the effects on survival, growth, and reproduction over a longer duration. europa.eu

For example, the 48-hour EC50 for Daphnia magna exposed to certain agricultural pesticides can be in the low µg/L range, indicating high toxicity. oup.com The toxicity of phenolic compounds to aquatic organisms can vary significantly depending on the specific structure of the compound. gov.bc.ca For instance, the lowest LC50 value reported for 4-hydroxyphenol (hydroquinone) with Daphnia magna was 0.09 mg/L. gov.bc.ca

Impact on Microbial Consortia and Ecosystem Function

The introduction of xenobiotic compounds like nitrophenols into an ecosystem can significantly alter microbial community structures and functions. For many nitrophenolic compounds, bacteria are considered a primary means of bioremediation. researchgate.net Microbial consortia, which are communities of two or more microbial groups living symbiotically, often demonstrate greater efficiency in degrading complex pollutants compared to single strains. mdpi.comwikipedia.org This enhanced capability stems from synergistic metabolic pathways, where one species may break down the parent compound into intermediates that another species can then utilize. mdpi.com

Research on compounds like p-nitrophenol (PNP) has shown that various microorganisms can utilize it as a source of carbon and nitrogen. researchgate.net The degradation of complex pollutants is often challenging for a single microbial strain, making the synergistic action of a consortium essential for complete mineralization. mdpi.comnih.gov It is plausible that this compound could also be susceptible to microbial degradation, and its impact on ecosystem function would largely depend on its toxicity to key microorganisms and the ability of native microbial consortia to adapt and metabolize it. The presence of nitro groups often makes these chemicals recalcitrant, and their degradation can be a slow process. researchgate.net

Table 1: Examples of Microorganisms Involved in the Biodegradation of Various Nitrophenols (Data extrapolated from studies on other nitrophenols to suggest potential research avenues for this compound)

| Microorganism | Nitrophenol Compound Degraded | Metabolism Type | Source of Isolation | Reference |

|---|---|---|---|---|

| Arthrobacter protophormae RKJ100 | p-Nitrophenol (PNP) and 4-Nitrocatechol (NC) | Catabolic | Agricultural soil | researchgate.net |

| Alcaligenes sp. strain NyZ215 | 2-Nitrophenol (B165410) (2NP) | Cometabolic | Activated sludge | researchgate.net |

| Achromobacter xylosoxidans Ns. strain | p-Nitrophenol (PNP) | Catabolic | Nature Reserve in Hong Kong | researchgate.net |

| Bacillus sp. | p-Nitrophenol (PNP) | Catabolic | Industrial wastewater |

Considerations for Human Exposure and Health Surveillance (Research Framework)

Assessing human exposure to environmental chemicals is critical for public health. For this compound, a comprehensive research framework would involve developing biomarkers of exposure and designing epidemiological studies to evaluate its prevalence and potential health associations in the general population.

Monitoring of Exposure Biomarkers

A biomarker of exposure is a measurable substance in an organism whose presence is indicative of exposure to a particular chemical. For many pesticides and industrial chemicals, urinary metabolites are the preferred biomarkers. acs.orgnih.gov For example, 4-nitrophenol (para-nitrophenol or PNP) is a well-established urinary biomarker for exposure to pesticides like parathion and methyl parathion. nih.govtandfonline.comnih.gov Similarly, 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMPY) is a metabolite of the insecticide diazinon. nih.govnih.gov

For this compound, a research program would first need to identify its primary metabolites in humans. It is likely that the parent compound itself, or a conjugated form (e.g., glucuronide or sulfate), could be measured in urine. The development of a sensitive and specific analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would be essential for quantifying these biomarkers at low environmental exposure levels. nih.gov

Wastewater-Based Epidemiology (WBE) is another tool that could complement human biomonitoring. By measuring the concentration of human-specific metabolites in raw wastewater, researchers can estimate the collective exposure of an entire community. acs.orgresearchgate.net

Epidemiological Study Designs for Population Exposure Assessment

Once reliable biomarkers are established, various epidemiological study designs can be employed to assess population exposure to this compound.

Cross-Sectional Studies: These studies measure biomarker concentrations and health outcomes at a single point in time. Large-scale biomonitoring programs like the National Health and Nutrition Examination Survey (NHANES) use this design to determine the prevalence of exposure to various chemicals in the U.S. population and to identify demographic predictors of exposure. tandfonline.com Such a study could establish baseline exposure levels for this compound.

Cohort Studies: These studies follow a group of individuals over time, collecting repeated biomarker measurements and monitoring for the development of health conditions. This design is powerful for investigating potential causal relationships between chemical exposure and disease. For instance, cohort studies have been used to examine the association between prenatal exposure to pesticide metabolites and birth outcomes. nih.gov

Case-Control Studies: These studies compare biomarker levels in individuals with a specific health condition (cases) to those without the condition (controls). This design is efficient for studying rare diseases and can help to identify potential environmental risk factors.

The selection of a study design depends on the specific research question, the resources available, and the nature of the potential health effects being investigated. ecetoc.org Any such study would need to account for various sources of exposure and potential confounding factors to yield reliable results.

Analytical Chemistry Methodologies for 2 Isopropyl 6 Nitrophenol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 2-isopropyl-6-nitrophenol from complex mixtures, enabling its precise quantification. Both gas and liquid chromatography are widely utilized, each offering distinct advantages depending on the sample matrix and analytical objective.

Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity, especially when coupled with mass spectrometry (GC-MS), make it a preferred method for identifying process impurities and degradation products in pharmaceutical manufacturing. wiley.comnih.gov

Underivatized nitrophenols can exhibit poor peak shape and sensitivity in GC due to interactions with active sites in the injection port or column. researchgate.net To mitigate this, derivatization is a common strategy. Converting the polar phenolic hydroxyl group into a less polar ether or ester, for example through silylation (e.g., using BSTFA) or methylation, enhances volatility and improves chromatographic performance. researchgate.netnih.gov

A typical GC method for analyzing related propofol (B549288) impurities, which can be adapted for this compound, employs a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. wiley.com A temperature-programmed analysis is essential for resolving a range of impurities with different boiling points. wiley.com Advanced injection techniques like pulsed splitless injection can be used to enhance the sensitivity for trace-level contaminants. nih.gov

Table 1: Example GC Conditions for Analysis of Propofol-Related Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | wiley.com |

| Injection Mode | Pulsed Splitless | nih.gov |

| Carrier Gas | Helium | researchgate.net |

| Oven Program | Initial 50°C, ramped to 280°C | wiley.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | epa.gov |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrophenols and related substances, offering the advantage of operating at lower temperatures, which is suitable for thermally labile compounds. labmedica.com Reversed-phase HPLC is the most common mode for this class of compounds.

Typical stationary phases include C18 or phenyl-based columns, which provide effective separation based on hydrophobicity. labmedica.comoup.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. asiapharmaceutics.infochromatographyonline.com Adjusting the pH of the mobile phase can influence the retention time and peak shape of phenolic compounds by controlling their ionization state. nih.gov

Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and nitro group constitute a strong chromophore. asiapharmaceutics.info For enhanced sensitivity and selectivity, fluorescence detection can be employed, with typical excitation and emission wavelengths for the parent phenol (B47542) structure being around 276 nm and 310 nm, respectively. oup.comnih.gov

Table 2: Example HPLC Conditions for Propofol and Nitrophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., XBridge C18), 4.6 mm x 150 mm, 5 µm | oup.com |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v), pH adjusted | asiapharmaceutics.info |

| Flow Rate | 1.0 - 1.5 mL/min | oup.com |

| Detector | UV-Vis (e.g., 254 nm or 275 nm) or Fluorescence (Ex: 276 nm, Em: 310 nm) | nih.govuspnf.com |

| Column Temperature | Ambient or controlled (e.g., 25°C) | nih.gov |

Spectroscopic Characterization and Detection Methods

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound. Mass spectrometry provides detailed structural information, while UV-Vis and IR spectroscopy are used for detection and functional group identification.

When coupled with chromatography (GC-MS or LC-MS), mass spectrometry is a powerful tool for both identifying and quantifying this compound. Electron ionization (EI) is commonly used in GC-MS. The resulting mass spectrum for this compound would be expected to show a molecular ion peak (M+) and characteristic fragment ions. Based on the spectra of related compounds like 2-nitrophenol (B165410), fragmentation may involve the loss of the nitro group (-NO2), the isopropyl group (-C3H7), and other characteristic cleavages of the aromatic ring. chemicalbook.comlibretexts.org The molecular ion for this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.19 g/mol ).

In LC-MS, softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used. labmedica.com ESI in negative ion mode is particularly effective for phenolic compounds, readily forming the deprotonated molecule [M-H]⁻. nih.govlabmedica.com Tandem mass spectrometry (MS/MS) can be used to generate specific product ions from a selected precursor ion, a technique known as multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification in complex matrices. nih.govlabmedica.com

UV-Vis spectroscopy is a fundamental detection method for nitrophenols. These compounds exhibit strong absorption in the UV region due to the π-π* transitions of the benzene (B151609) ring and the n-π* transitions associated with the nitro group. docbrown.info The absorption spectrum of nitrophenols is sensitive to the pH of the solution; in basic conditions, the formation of the phenolate (B1203915) ion causes a bathochromic (red) shift to longer wavelengths. rsc.org For instance, 2-nitrophenol shows a primary absorption band around 272-275 nm and a secondary band around 346 nm. docbrown.inforsc.org The spectrum of this compound is expected to be similar, with slight shifts due to the presence of the isopropyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands:

A broad band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the phenolic group.

Bands around 2850-3000 cm⁻¹ due to C-H stretching of the isopropyl and aromatic groups.

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. researchgate.net

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis, particularly for complex matrices like soil, water, and biological fluids.

For environmental water samples, solid-phase extraction (SPE) is a widely used and effective technique. chromatographyonline.com Cartridges packed with polymeric sorbents or modified silica (B1680970) (e.g., C18) can retain nitrophenols from the water sample, which are then eluted with a small volume of an organic solvent like methanol or acetonitrile. nih.gov This process cleans up the sample and can achieve significant preconcentration, lowering the method's detection limits. chromatographyonline.com

For soil and solid samples, an initial extraction step is required. Ultrasonic extraction with a mixture of organic solvents (e.g., dichloromethane (B109758) and n-hexane) is a common approach. ykcs.ac.cn This can be followed by a liquid-liquid extraction (LLE) procedure where the pH of the extract is manipulated. By making the solution basic (pH > 12), the phenolic analyte is ionized and partitions into the aqueous phase, separating it from neutral interferences. Subsequently, the aqueous phase is acidified (pH < 2), and the neutral analyte is back-extracted into an organic solvent. ykcs.ac.cn

In the analysis of biological fluids such as blood or urine, protein precipitation is often the first step, typically achieved by adding a solvent like acetonitrile. nih.gov For whole blood, LLE with a solvent mixture such as ethyl acetate (B1210297) and hexane (B92381) can be employed to extract the analyte. oup.com For urine samples, a "dilute-and-shoot" approach may be sufficient for sensitive LC-MS/MS methods, where the sample is simply diluted with the mobile phase before injection. nih.gov For GC-MS analysis of conjugated metabolites, an enzymatic or acidic hydrolysis step is often required to release the parent compound before extraction. nih.gov

Development of Advanced Sensor Technologies for Environmental Monitoring

The continuous discharge of nitrophenolic compounds into the environment necessitates the development of rapid, sensitive, and selective analytical methods for their detection. While traditional chromatographic techniques are reliable, they are often lab-bound, time-consuming, and require sophisticated instrumentation. researchgate.netchromatographyonline.com Consequently, significant research efforts have been directed towards creating advanced sensor technologies that enable real-time and on-site environmental monitoring of these priority pollutants. mdpi.comnih.gov Although specific sensor technologies for this compound are not extensively documented, the principles and materials used for the detection of structurally similar compounds like 2-nitrophenol (2-NP) and 4-nitrophenol (B140041) (4-NP) provide a strong foundation for its monitoring.

Recent advancements have largely centered on electrochemical and optical sensors, leveraging the unique properties of nanomaterials to enhance sensitivity and selectivity. nih.gov These modern sensors offer advantages such as high sensitivity, rapid response, simple operation, and cost-effectiveness, making them promising tools for environmental analysis. scispace.com

Electrochemical sensors, in particular, have gained substantial attention for nitrophenol detection. mdpi.com These devices function by converting the chemical interaction between the analyte and the electrode into a measurable electrical signal, such as current or potential. ijlsci.in The performance of these sensors is heavily dependent on the materials used to modify the electrode surface. Nanomaterials like graphene, carbon nanotubes, and various metal nanoparticles are widely employed to increase the electrode's active surface area and facilitate electron transfer, thereby amplifying the detection signal. nih.govresearchgate.net

For instance, a highly selective chemosensor for 2-nitrophenol was developed using a glassy carbon electrode modified with zinc oxide/ruthenium oxide (ZnO/RuO2) nanoparticles. scispace.comrsc.org This sensor demonstrated excellent sensitivity and a remarkably low detection limit in the picomolar range, showcasing the potential of heterostructured nanomaterials in environmental sensing. scispace.comrsc.org Another approach involved the use of a nanocomposite of polyaniline, sulfated carboxymethyl cellulose, and multi-walled carbon nanotubes to create a sensitive electrochemical sensor for 2-NP. dntb.gov.ua

Similarly, various nanomaterial-based sensors have been engineered for the detection of 4-nitrophenol. One such sensor utilized a composite of reduced graphene oxide (RGO) and gold nanoparticles (AuNPs) on a glassy carbon electrode, which exhibited a significant improvement in sensitivity due to the synergistic effects of the materials. researchgate.net Another study reported a sensor based on RGO and iron(II,III) oxide (Fe3O4) nanoparticles, which also demonstrated good performance for 4-NP detection in water samples. researchgate.net The incorporation of nitrogen-doped carbon materials and polyethyleneimine (PEI) composites has also proven effective in creating sensitive and reliable electrochemical sensors for 4-NP. mdpi.com

Optical sensors represent another significant area of development. These sensors rely on changes in optical properties, such as fluorescence or color, upon interaction with the target analyte. 888chem.com Inverse opal polymeric photonic crystals have been developed as a visual and selective sensor for p-nitrophenol. These sensors exhibit a color change in the presence of the analyte, which can be observed with the naked eye, offering a simple and rapid detection method. nih.gov

The table below summarizes the performance of several recently developed advanced sensors for nitrophenol detection, highlighting the materials used, the detection limits, and linear ranges.

| Target Analyte | Sensor Type | Electrode/Sensor Material | Detection Method | Linear Range(s) (μM) | Limit of Detection (LOD) (μM) |

|---|---|---|---|---|---|

| 2-Nitrophenol | Electrochemical | ZnO/RuO₂ Nanoparticles on Glassy Carbon Electrode | Not Specified | Not Specified | 0.0000522 |

| 4-Nitrophenol | Electrochemical | Reduced Graphene Oxide/Au Nanoparticle Composite | Differential Pulse Voltammetry (DPV) | 0.05-2.0 and 4.0-100 | 0.01 |

| 4-Nitrophenol | Electrochemical | Reduced Graphene Oxide/Au Nanoparticle Composite | Square Wave Voltammetry (SWV) | 0.05-2.0 | 0.02 |

| 4-Nitrophenol | Electrochemical | Nitrogen-Doped Carbon Material and PEI Composite | Not Specified | 0.06-10 and 10-100 | 0.01 |

| 4-Nitrophenol | Electrochemical | Reduced Graphene Oxide/Fe₃O₄ Nanoparticle Composite | Differential Pulse Voltammetry (DPV) | 0.2-10 and 20-100 | 0.26 |

| 4-Nitrophenol | Electrochemical | Reduced Graphene Oxide/Fe₃O₄ Nanoparticle Composite | Square Wave Voltammetry (SWV) | 0.2-10 | 0.86 |

| p-Nitrophenol | Optical | Inverse Opal Polymeric Photonic Crystals (HEMA-based) | Colorimetric/Spectroscopic Shift | Not Specified | Not Specified |

Advanced Theoretical and Computational Studies of 2 Isopropyl 6 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction